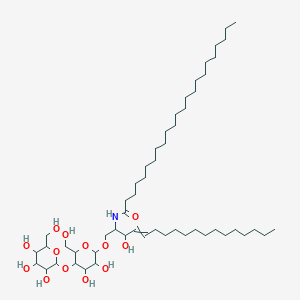

Lactosylceramide (bovine buttermilk)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La lactosylcéramide (babeurre de vache) est un type de glycosphingolipide composé d'un lipide céramide hydrophobe et d'une partie sucrée hydrophile. On la trouve dans les microdomaines des membranes plasmiques de nombreuses cellules et elle joue un rôle important dans divers processus biologiques . Ce composé est particulièrement remarquable pour son implication dans la signalisation cellulaire, la phagocytose, la chimiotaxie et la production de superoxyde .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lactosylcéramide peut être synthétisée par un processus impliquant la désacylation et la réacylation de la lactosylcéramide préparée à partir de gangliosides du cerveau de vache. Le composé est N-désacylation par hydrolyse alcaline, et les lysolactosylcéramides résultants sont réacylés avec des esters d'acide gras N-succinimidyle . Cette méthode permet la préparation d'espèces moléculaires spécifiques de la lactosylcéramide.

Méthodes de production industrielle : La production industrielle de la lactosylcéramide implique généralement l'extraction à partir de sources naturelles telles que le babeurre de vache. Le composé est ensuite purifié et caractérisé à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions : La lactosylcéramide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son rôle dans les processus biologiques et sa transformation en d'autres molécules bioactives.

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant la lactosylcéramide comprennent les agents d'hydrolyse alcaline pour la désacylation et les esters d'acide gras N-succinimidyle pour la réacylation . Les réactions se produisent généralement dans des conditions contrôlées pour assurer l'obtention des espèces moléculaires souhaitées.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la lactosylcéramide comprennent diverses espèces moléculaires de lactosylcéramides avec différentes longueurs de chaînes d'acyle gras. Ces produits sont essentiels pour les fonctions biologiques et les applications du composé .

Applications de la recherche scientifique

La lactosylcéramide a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, elle est étudiée pour son rôle dans la signalisation cellulaire et les microdomaines membranaires . En biologie, elle est connue pour moduler la phagocytose, la chimiotaxie et la production de superoxyde . En médecine, la lactosylcéramide est étudiée pour son rôle potentiel dans des maladies telles que l'athérosclérose, la sclérose en plaques et le diabète . Dans l'industrie, elle est utilisée dans le développement de composés bioactifs et de produits pharmaceutiques .

Mécanisme d'action

La lactosylcéramide exerce ses effets par l'intermédiaire de son interaction avec diverses cibles moléculaires et voies. Elle forme des microdomaines membranaires avec la kinase Lyn et les sous-unités αi des récepteurs couplés aux protéines G inhibitrices, ce qui suggère un rôle dans la signalisation cellulaire . Des niveaux élevés de lactosylcéramide sont associés à l'hyperglycémie, à la résistance à l'insuline et à l'obésité chez les souris diabétiques . Le composé favorise également le recrutement des monocytes et des microglies infiltrant le SNC, ce qui amplifie la neurodégénérescence dans les modèles de sclérose en plaques .

Applications De Recherche Scientifique

Lactosylceramide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its role in cell signaling and membrane microdomains . In biology, it is known to mediate phagocytosis, chemotaxis, and superoxide generation . In medicine, lactosylceramide is investigated for its potential role in diseases such as atherosclerosis, multiple sclerosis, and diabetes . In industry, it is used in the development of bioactive compounds and pharmaceuticals .

Mécanisme D'action

Lactosylceramide exerts its effects through its interaction with various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling . Elevated levels of lactosylceramide are associated with hyperglycemia, insulin resistance, and obesity in diabetic mice . The compound also promotes the recruitment of CNS-infiltrating monocytes and microglia, enhancing neurodegeneration in models of multiple sclerosis .

Comparaison Avec Des Composés Similaires

La lactosylcéramide est unique parmi les glycosphingolipides en raison de sa structure spécifique et de ses fonctions biologiques. Des composés similaires comprennent le glucosylcéramide et les gangliosides, qui jouent également un rôle dans la signalisation cellulaire et les microdomaines membranaires . la lactosylcéramide se distingue par sa capacité à moduler la phagocytose, la chimiotaxie et la production de superoxyde . Cette unicité en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

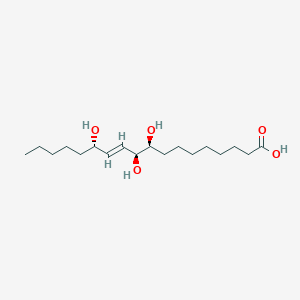

Formule moléculaire |

C53H101NO13 |

|---|---|

Poids moléculaire |

960.4 g/mol |

Nom IUPAC |

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |

InChI |

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58) |

Clé InChI |

JMIBHWXICSSLDW-UHFFFAOYSA-N |

SMILES canonique |

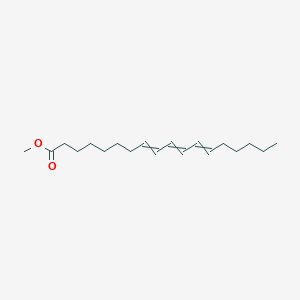

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)

![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)

![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)